6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride
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Overview
Description
The compound 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride is a complex organic molecule with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is notable for its multifunctional properties, such as reactivity, solubility in various solvents, and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride typically involves multiple reaction steps starting from simpler organic molecules. The synthesis might involve:
Formation of the core structure: This involves the construction of the tetraphenyl core with the embedded oxa and aza functionalities.
Attachment of the diethylamino group: This step usually requires amination reactions, often using diethylamine in the presence of catalysts.
Oxidation and functional group modifications: Introduction of the oxo groups through controlled oxidation reactions, often using oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Esterification and acid formation: The hexanoic acid moiety is typically attached via esterification reactions followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would require optimization for scale-up, which involves:
High-yield synthesis routes: Ensuring the highest possible yield at each step to minimize waste.
Purification protocols: Using techniques such as recrystallization, chromatography, and distillation.
Quality control: Utilizing spectroscopy (NMR, IR), mass spectrometry, and chromatography (HPLC, GC) for verification and purity assessment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, affecting the oxo and amino groups, possibly leading to different oxidation states and derivatives.
Reduction: The diethylamino group can be reduced to form secondary or primary amines.
Substitution: The compound can partake in nucleophilic and electrophilic substitution reactions, where functional groups on the tetraphenyl core can be replaced or modified.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidized derivatives: Products with altered oxidation states at the oxo and amino functionalities.
Reduced derivatives: Amines of varying degrees depending on the extent of reduction.
Substituted analogs: Compounds with various substituents replacing the original functional groups.
Scientific Research Applications
6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride finds its applications in several scientific research fields:
Chemistry: As a reagent or intermediate in organic synthesis, exploring new synthetic pathways and reaction mechanisms.
Biology: Investigating the compound’s interactions with biological macromolecules, potential as a biochemical probe.
Medicine: Potential applications as a pharmaceutical agent, given its bioactivity. Studies might explore its efficacy, pharmacokinetics, and pharmacodynamics.
Industry: Possible use in materials science, including the development of new polymers or as a component in electronic materials.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Biochemical Interactions: The compound could interact with enzymes or receptors, altering biochemical pathways.
Molecular Targets: Likely targets include proteins with binding sites complementary to the compound's structure.
Pathways Involved: Could affect signaling pathways or metabolic pathways depending on its binding affinity and activity at the molecular targets.
Comparison with Similar Compounds
6-{[8-(methylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid
6-{[8-(ethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid
6-{[8-(dimethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid
Properties
CAS No. |
2703780-74-7 |
---|---|
Molecular Formula |
C26H29ClN2O5 |
Molecular Weight |
485 |
Purity |
91 |
Origin of Product |
United States |
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